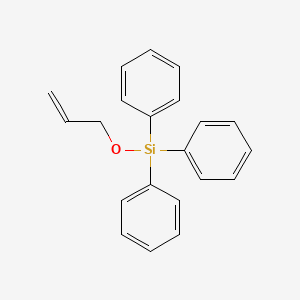

(Allyloxy)triphenylsilane

Description

Foundational Concepts of Organosilicon Compounds in Organic Synthesis

Organosilicon compounds, characterized by carbon-silicon bonds, are integral to modern organic synthesis. researchgate.netbohrium.com The unique properties of the silicon atom, such as its lower electronegativity compared to carbon and its ability to form strong bonds with oxygen, underpin the diverse applications of these compounds. wikipedia.orgwiley.com Organosilanes can act as protecting groups, radical reducing agents, and precursors to a variety of functional groups. thermofisher.comorganic-chemistry.orgresearchgate.net The silicon-carbon bond, while generally stable, can be selectively cleaved under specific conditions, providing a powerful tool for synthetic chemists. wikipedia.org The development of methods to form carbon-silicon bonds, such as hydrosilylation, has further expanded the utility of organosilicon compounds in creating complex molecular architectures. bohrium.comwikipedia.org

Strategic Utility of Allylic Silyl (B83357) Ethers as Synthetic Intermediates

Allylic silyl ethers are a class of organosilicon compounds that have emerged as valuable synthetic intermediates. thieme-connect.comnih.gov They serve as protected forms of allylic alcohols and can be transformed into a variety of other functional groups. thermofisher.com The silyl group can influence the reactivity of the adjacent allyl group, enabling selective transformations at different positions. nih.gov For instance, the presence of a silyl ether can direct the regioselectivity of reactions such as C-H functionalization. nih.gov Furthermore, allylic silyl ethers can participate in radical cyclization reactions to form cyclic compounds. ucl.ac.uk The development of catalytic methods for the synthesis and functionalization of allylic silyl ethers continues to be an active area of research. thieme-connect.comnih.gov

Positioning of (Allyloxy)triphenylsilane within Contemporary Organosilicon Research

This compound is a specific example of an allylic silyl ether that combines the features of the allyloxy group and the triphenylsilyl moiety. The triphenylsilyl group is a bulky and sterically demanding protecting group, which can confer specific selectivity in reactions. thermofisher.com Research involving this compound often focuses on its use in radical reactions and as a precursor for other organosilicon compounds. For example, it can undergo isomerization to form triphenyl(prop-1-en-1-yl)silane (B11830640), a precursor to styrene (B11656) derivatives. acs.org The compound also serves as a substrate in studies exploring new catalytic transformations.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H20OSi | |

| Molecular Weight | 316.479 g/mol | |

| CAS Number | 18752-15-3 | |

| MDL Number | MFCD00093005 |

Synthetic Routes and Reactions

The synthesis of this compound typically involves the reaction of triphenylsilanol (B1683266) with an allyl halide or the reaction of triphenylsilyl chloride with allyl alcohol.

A notable reaction of this compound is its isomerization catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). This reaction converts the allyl silane (B1218182) into triphenyl(prop-1-en-1-yl)silane with high E-selectivity. acs.org This isomerization is a key step in a one-pot synthesis of styrene derivatives. acs.org

This compound can also participate in radical cyclization reactions. ucl.ac.uk In the presence of a radical initiator, the allyloxy portion of the molecule can undergo cyclization to form five-membered ring products. ucl.ac.uk

Structure

2D Structure

3D Structure

Properties

CAS No. |

18752-15-3 |

|---|---|

Molecular Formula |

C21H20OSi |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

triphenyl(prop-2-enoxy)silane |

InChI |

InChI=1S/C21H20OSi/c1-2-18-22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |

InChI Key |

ZGYIRQGZHKUOGE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Allyloxy Triphenylsilane

Radical Chemistry and Transformations

The radical chemistry of (allyloxy)triphenylsilane is characterized by its propensity to undergo isomerization and form adducts through various radical-mediated processes.

Radical-Chain Isomerization of Allyl Silyl (B83357) Ethers

The radical-chain isomerization of allyl silyl ethers, including this compound, can be initiated by heating in the presence of an initiator and a polarity-reversal catalyst, such as an arenethiol. ucl.ac.uk This process allows for the conversion of allyl silyl ethers to their corresponding vinyl ether isomers. ucl.ac.uk Studies have shown that various thiols can act as catalysts, with pentafluorothiophenol (B1630374) being particularly effective. ucl.ac.uk Under these conditions, a thermodynamic equilibrium between the isomeric forms can be established. ucl.ac.uk

Hydrogen Atom Abstraction and Radical Adduct Formation

The formation of radical adducts from this compound often commences with a hydrogen atom abstraction from a suitable donor, generating a silyl radical. researchgate.netpolito.it This silyl radical can then add across a double bond, such as that in an olefin, to form a carbon-centered radical adduct. researchgate.netpolito.it The efficiency of this process can be influenced by the nature of the substituents on the silicon atom; for instance, the presence of phenyl groups on the silane (B1218182) can enhance the reaction yield. researchgate.netpolito.it However, the steric bulk of groups like triphenylsilane (B1312308) can sometimes hinder the reaction compared to less bulky silanes like diphenylsilane (B1312307). researchgate.netpolito.it

The formation of these radical adducts is a key step in processes like photoinduced hydrosilylation. researchgate.netpolito.it In such reactions, a photoinitiator, like benzophenone, abstracts a hydrogen atom from the silane to generate the initial silyl radical. researchgate.netpolito.it The subsequent addition of this silyl radical to an unsaturated bond leads to the formation of the final product. researchgate.netpolito.it Kinetic studies on similar systems have highlighted the importance of a pre-equilibrium step involving the formation of an adduct between the oxidant and the substrate, often driven by hydrogen bonding, even in aqueous environments. rsc.org

Conformation and Stereoelectronic Effects in Radical Processes

The conformation of the reacting molecules and stereoelectronic effects play a crucial role in directing the outcome of radical reactions involving allyloxysilanes. ucl.ac.ukresearchgate.net Stereoelectronic effects arise from the secondary overlap of natural bond orbitals (NBOs) on adjacent atoms and can significantly influence the transition state energies. imperial.ac.uk For instance, in radical cyclization reactions, the regioselectivity is often governed by the stereoelectronic requirements of the transition state rather than the thermodynamic stability of the resulting cyclized radical. ucl.ac.uk

In the case of allyloxysilanes, the cyclization of the intermediate allyloxysilyl radical often proceeds via a 5-endo-trig pathway to yield five-membered ring products. ucl.ac.uk This is in contrast to the behavior of analogous carbon-centered radicals, which typically favor 5-exo cyclization. ucl.ac.uk The stereoselectivity of these reactions can be influenced by the bulk of substituents on the allylic position. ucl.ac.uk Furthermore, in cyclic systems, conformational constraints can enforce an alignment of the scissile C-H bond with the p-orbitals of an adjacent aromatic system, leading to enhanced reactivity due to favorable stereoelectronic effects. researchgate.net

Electrophilic and Nucleophilic Activation Pathways

Beyond radical chemistry, this compound can be activated through electrophilic and nucleophilic pathways, leading to important synthetic transformations such as allylation reactions.

Lewis Acid-Catalyzed Allylation Reactions

| Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TiCl₄ | CH₂Cl₂ | -78 | 92 |

| SnCl₄ | CH₂Cl₂ | -78 | 85 |

| BF₃·OEt₂ | CH₂Cl₂ | -78 | 78 |

Fluoride-Mediated Activation Mechanisms

Fluoride (B91410) ions are known to be effective activators for organosilicon compounds due to the high strength of the silicon-fluoride bond. niu.edu In the context of allylation reactions, fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) can promote the reaction of allylsilanes with electrophiles. The mechanism of fluoride activation involves the formation of a hypervalent silicon species, which increases the nucleophilicity of the allyl group. niu.edu

In some cases, the reaction can proceed via a fluoride-triggered autocatalytic mechanism. Kinetic and spectroscopic studies of fluoride-promoted cross-coupling reactions have identified a hydrogen-bonded complex between TBAF and a silanol (B1196071) as a key intermediate. nih.gov The reaction then proceeds through a turnover-limiting transmetalation step involving a fluoride-activated disiloxane. nih.gov The concentration of the fluoride source can have a significant impact on the reaction rate, with an inverse order dependence sometimes observed at high concentrations. nih.gov

| Fluoride Source (10 mol %) | Solvent | Yield of Homoallylamine (%) |

|---|---|---|

| CsF | THF | 0 |

| NH₄F | THF | 40 |

| TBAF | THF | >95 |

Epoxide Ring-Opening Reactions with Allylic Moieties

While direct intramolecular epoxide ring-opening by the allyloxy group of this compound is not extensively documented, the reactivity of analogous compounds, specifically pendant silanols, provides a strong model for potential mechanistic pathways. The silyl ether in this compound is generally not nucleophilic enough to open an epoxide ring directly. However, in the presence of moisture or under specific catalytic conditions, it could be hydrolyzed to the corresponding triphenylsilanol (B1683266). This generated silanol is a significantly more competent nucleophile for intramolecular reactions.

Research into the ring-opening of epoxides by such pendant silanols has shown these reactions to be highly regioselective and diastereoselective. scispace.comnih.gov In a hypothetical substrate where an this compound moiety is tethered to a molecule containing an epoxide, hydrolysis to triphenylsilanol would create a silanol epoxide. The subsequent intramolecular cyclization is catalyzed by either Lewis acids, such as trityl tetrafluoroborate (B81430) (Ph₃C⁺BF₄⁻), or Brønsted acids. nih.gov

The regiochemical outcome of the cyclization—whether it proceeds via an endo or exo ring-opening—is dependent on the substitution pattern and stereochemistry of the substrate. scispace.comnih.gov For instance, silanol epoxides derived from trans-allylic and trans-homoallylic alcohols have been shown to be compatible with these cyclizations. scispace.comnih.gov In contrast, those derived from cis-allylic silanols can be more problematic due to unfavorable 1,3-allylic strain in the transition state, requiring carefully controlled conditions to achieve the desired cyclized product. scispace.com

| Substrate Type (Derived from) | Typical Outcome | Key Factor | Reference |

|---|---|---|---|

| trans-Allylic Alcohols | Favorable Cyclization | Avoids significant steric strain. | scispace.com, nih.gov |

| cis-Allylic Alcohols | Problematic; requires low temp. | Unfavorable 1,3-allylic strain. | scispace.com |

| trans-Homoallylic Alcohols | Favorable Cyclization | Forms larger rings successfully. | scispace.com, nih.gov |

| 4-Alkenyl Silanols | Rearrangement to Tetrahydrofurans | Potential for tandem nucleophilic attacks. | scispace.com, nih.gov |

Isomerization and Rearrangement Dynamics

The this compound molecule possesses two primary sites for dynamic chemical processes: the allyl group, which can potentially isomerize its double bond, and the entire allyl-O-Si framework, which can undergo intramolecular rearrangements.

Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a potent Lewis acid known to catalyze the isomerization of certain allyl-containing compounds, notably allyl silanes (containing a C-Si bond), to their corresponding E-alkenyl silane isomers. nih.gov However, this catalytic activity does not extend effectively to allyl ethers, the class of compounds to which this compound (containing a C-O-Si linkage) belongs.

Investigations into the reactivity of allyl ethers with B(C₆F₅)₃ have shown that they are not compatible substrates for this specific isomerization. cardiff.ac.uk Instead of the desired allyl-to-alkenyl isomerization, alternative reaction pathways, such as the Claisen rearrangement, are favored. cardiff.ac.uk In other related studies, the reaction of ethers with B(C₆F₅)₃ in the presence of a hydrosilane leads to ether cleavage rather than isomerization. organic-chemistry.org

| Substrate Class | Catalyst | Observed Reaction | Reference |

|---|---|---|---|

| Allyl Phenyl Ether | B(C₆F₅)₃ | Claisen Rearrangement (Isomerization was "fruitless") | cardiff.ac.uk |

| Primary/Secondary Ethers | B(C₆F₅)₃ / HSiEt₃ | Reductive Cleavage | organic-chemistry.org |

| Allyl Silanes (R₃Si-Allyl) | B(C₆F₅)₃ | Successful E-Selective Isomerization | nih.gov |

The high Lewis acidity of B(C₆F₅)₃ leads to strong coordination with the ether oxygen atom, which does not facilitate the hydride shift mechanism required for double bond migration but can promote other reactions.

Intramolecular Cyclization

The most probable intramolecular cyclization pathway for this compound is a mdpi.commdpi.com-sigmatropic rearrangement, specifically a variant of the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This type of concerted, pericyclic reaction is characteristic of allyl ethers and is driven by the formation of a more thermodynamically stable carbonyl C=O bond in the product. wikipedia.org In the case of this compound, heating would promote the rearrangement through a highly ordered, cyclic transition state to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org

While traditional Claisen rearrangements often require high temperatures, the process can be accelerated by Lewis acids. escholarship.org A proposed mechanism involves the formation of a silyloxonium cation intermediate upon coordination of a Lewis acid to the ether oxygen. This charged intermediate then undergoes a charge-accelerated mdpi.commdpi.com rearrangement, which can proceed rapidly even at room temperature. escholarship.org

Fragmentation Processes

The fragmentation behavior of this compound can be predicted based on studies of analogous trimethylsilyl (B98337) (TMS) and other alkylsilyl ethers under electron ionization mass spectrometry (EIMS). nih.govresearchgate.netacs.org The fragmentation pathways are often characterized by cleavages and rearrangements involving the silicon atom.

Key fragmentation patterns for silyl ethers include:

Alpha-cleavage: Cleavage of a bond beta to the oxygen atom.

Rearrangements: Migration of the silyl group to another part of the molecule.

Formation of silicon-containing ions: The positive charge is often retained by the silicon-containing fragment due to the electropositive nature of silicon.

For this compound, a major fragmentation pathway would likely involve the cleavage of the Si-O bond. Characteristic fragment ions in the mass spectrum would correspond to the triphenylsilyl cation [Ph₃Si]⁺ and fragments arising from the allyl oxide portion. Transannular cleavages and rearrangements are also possible, leading to complex fragmentation patterns that can be diagnostic for the structure. nih.govacs.org

| Process | Description | Potential Fragment Ions | Reference |

|---|---|---|---|

| O-Si Bond Cleavage | Heterolytic or homolytic cleavage of the oxygen-silicon bond. | [Ph₃Si]⁺, [C₃H₅O]⁻ | acs.org |

| Rearrangement | Migration of the silyl group followed by fragmentation. | Complex ions from rearranged structures | nih.gov |

| Allyl Group Fragmentation | Loss of parts of the allyl chain. | [M - C₃H₅]⁺ | researchgate.net |

Polymer Science and Materials Applications Involving Allyloxysilanes

Utilization as Monomers and Crosslinkers in Polymerization

The presence of an allyl group in (Allyloxy)triphenylsilane allows it to participate in various polymerization reactions. It can act as a monomer, contributing single units to a growing polymer chain, or as a crosslinker, forming bridges between polymer chains to create a network structure.

Free radical polymerization is a common method for creating polymers from monomers with carbon-carbon double bonds. The process is typically initiated by molecules that can generate free radicals, such as peroxides or azo compounds. However, the polymerization of allylic monomers, including allyl ethers, presents unique challenges. Unlike monomers such as acrylates, the double bond in allyl compounds has a higher electron density, which can make polymerization more difficult. nih.gov

A significant issue in the free-radical polymerization of allyl monomers is degradative chain transfer. This process involves the abstraction of a hydrogen atom from the methylene (B1212753) group adjacent to the oxygen atom in the allyl ether, leading to the formation of a stable, less reactive allyl radical. nih.gov This can hinder the achievement of high molecular weight polymers. Research suggests that the polymerization mechanism for some allyl ether monomers may involve a radical-mediated cyclization rather than a straightforward free-radical addition. nih.gov

Table 1: Fundamental Stages of Free Radical Polymerization

| Stage | Description |

|---|---|

| Initiation | A radical-generating initiator is decomposed by heat or light to create active radical species. These radicals then react with a monomer unit to start the polymer chain. |

| Propagation | The newly formed monomer radical adds to another monomer, and this process repeats, rapidly extending the polymer chain. acs.org |

| Termination | The growth of the polymer chain is stopped. This can occur through the combination of two radical chains or by disproportionation, where one radical transfers an atom to another, resulting in two terminated chains. acs.org |

| Chain Transfer | An active radical abstracts an atom from another molecule (like a solvent, monomer, or initiator), terminating one chain and creating a new radical to start another. In the case of allylic monomers, this can be a "degradative" process that inhibits polymerization. nih.gov |

Copolymerization involves the polymerization of two or more different types of monomers. This technique is widely used to create polymers with properties that are a blend of the constituent homopolymers, or that are entirely new. When a polyfunctional monomer, such as a divinyl compound, is included in the polymerization, a crosslinked polymer network can be formed. cas.cz

This compound can be employed as a comonomer with other vinyl monomers. Its incorporation into a polymer chain introduces the bulky triphenylsilyl group as a pendant side group. This can significantly alter the properties of the resulting copolymer, potentially increasing its thermal stability, modifying its solubility, and affecting its refractive index.

When used in sufficient concentration or with other crosslinking agents, this compound can contribute to the formation of a three-dimensional polymer network. cas.cz The crosslinks can be formed through the reaction of the allyl groups. Such networks can exhibit properties like insolubility in common solvents and enhanced mechanical strength. The formation of these networks can sometimes lead to phase separation during the polymerization process, resulting in materials with controlled porosity. cas.cz

Free Radical Polymerization of Allylic Monomers

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the distinct properties of organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular or nanoscale level. aspbs.comresearchgate.net Organosilanes like this compound are ideal precursors for these materials. magtech.com.cn

The sol-gel process is a versatile, low-temperature method for producing solid materials, particularly metal oxides, from small molecules. wikipedia.org The process involves the conversion of molecular precursors into a colloidal solution (sol) and then into a continuous solid network (gel). wiley-vch.de For silica-based materials, silicon alkoxides like tetraethoxysilane (TEOS) are common precursors. mdpi.com

The sol-gel process typically involves two key reactions:

Hydrolysis: The alkoxide groups (OR) of the silane (B1218182) precursor react with water to form silanol (B1196071) groups (Si-OH).

Condensation: The silanol groups react with each other or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), building the inorganic network. mdpi.com

This compound can serve as a precursor in sol-gel chemistry to create organically modified silicates (ORMOSILs). researchgate.net In this role, the silane part of the molecule undergoes hydrolysis and condensation to form a silica-based inorganic backbone. Simultaneously, the organic allyl group does not participate in the inorganic network formation and remains as a functional group. This pendant allyl group can then be polymerized in a subsequent step, often initiated by UV light or heat, to create an interpenetrating organic polymer network within the inorganic matrix. This results in a Class II hybrid material, where the organic and inorganic components are linked by strong covalent bonds. researchgate.net

Table 2: Properties of Hybrid Materials from this compound Precursors

| Property | Contribution from Inorganic (Silica) Network | Contribution from Organic (Polyallyl) Network | Resulting Hybrid Property |

|---|---|---|---|

| Mechanical | Hardness, rigidity, scratch resistance | Flexibility, toughness | Enhanced durability and resilience |

| Thermal | High thermal stability, low thermal expansion | Defined glass transition temperature | Improved operational temperature range |

| Optical | High transparency (for silica) | Tunable refractive index (from triphenyl group) | Materials for optical coatings and devices |

| Chemical | Chemical inertness, barrier properties | Specific chemical reactivity (from allyl group) | Functional surfaces for further modification |

Surface modification is the process of altering the surface of a material to achieve desired properties without changing the bulk material's characteristics. researchgate.net Silanization is a common chemical surface modification technique where silane molecules react with hydroxyl groups on a substrate's surface (like glass, silicon wafers, or metal oxides) to form a stable, covalently bonded monolayer. numberanalytics.comgelest.com

This compound is well-suited for surface functionalization. The triphenylsilyl group can interact with the surface, although for strong covalent bonding, a more reactive group like an alkoxysilane (e.g., trimethoxysilane) is typically used alongside or instead of the phenyl groups on the silicon. Assuming the silane can anchor to the surface, the allyl group is oriented away from the substrate. This exposed allyl group provides a reactive handle for further chemical transformations. For instance, it can readily participate in thiol-ene "click" chemistry, a highly efficient and selective reaction, allowing for the attachment of a wide variety of thiol-containing molecules to the surface. magtech.com.cn This enables the tailoring of surface properties such as wettability, adhesion, and biocompatibility. researchgate.netnumberanalytics.com

Advanced Spectroscopic and Computational Investigations of Allyloxy Triphenylsilane Chemistry

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for the detailed analysis of (Allyloxy)triphenylsilane, providing insights into its structure, the composition of its reaction products, and the transient species that may form during chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound in solution. organicchemistrydata.orglibretexts.org Both ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to the specific nuclei within the molecule, offering a detailed picture of its connectivity. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct resonances for the allyl and triphenylsilyl moieties. The protons of the phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The allylic protons show characteristic signals: a doublet of triplets for the protons on the carbon adjacent to the oxygen, a multiplet for the vinylic proton, and two distinct multiplets for the terminal vinylic protons. The integration of these signals corresponds to the number of protons in each chemical environment. lehigh.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Separate signals are observed for the different carbons of the phenyl groups (ipso, ortho, meta, and para) and the three distinct carbons of the allyl group. The chemical shifts of these carbons are influenced by their local electronic environment.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign the proton and carbon signals and to establish through-bond connectivities within the this compound molecule. libretexts.org

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | Multiplet | Phenyl protons |

| ¹H | ~4.5 | Doublet of Triplets | -OCH₂- |

| ¹H | ~5.9 | Multiplet | -CH= |

| ¹H | ~5.2, ~5.4 | Multiplets | =CH₂ |

| ¹³C | 125 - 140 | Singlet | Phenyl carbons |

| ¹³C | ~135 | Singlet | -CH= |

| ¹³C | ~117 | Singlet | =CH₂ |

| ¹³C | ~70 | Singlet | -OCH₂- |

| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. |

Mass Spectrometric Elucidation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of this compound and its reaction products by analyzing the mass-to-charge ratio (m/z) of ionized molecules. mdpi.comneu.edu.tr

Under electron ionization (EI), this compound will undergo fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺), corresponding to the intact molecule, can be observed, confirming the molecular weight. pages.dev Common fragmentation pathways may involve the cleavage of the silicon-oxygen bond or fragmentation of the allyl group. The analysis of these fragment ions provides valuable clues about the molecule's structure. For instance, the loss of the allyl group would result in a prominent peak corresponding to the triphenylsilyl cation.

In the study of reactions involving this compound, MS can identify the products formed. For example, in rearrangement reactions, the product will have the same molecular weight as the starting material but will exhibit a different fragmentation pattern, allowing for its identification.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as organic radicals and metal complexes. wikipedia.orgnih.gov In the context of this compound chemistry, EPR spectroscopy would be invaluable for investigating reactions that proceed through radical intermediates.

For example, if this compound were to undergo a reaction initiated by radical species, EPR could be used to detect and characterize the transient radical intermediates formed. The resulting EPR spectrum would provide information about the electronic structure of the radical, including the g-factor and hyperfine couplings to nearby magnetic nuclei. This information can help in identifying the structure of the radical and understanding the reaction mechanism. While direct EPR studies on this compound itself are not common as it is a diamagnetic species, its involvement in radical reactions makes EPR a relevant investigative tool.

Infrared and UV-Visible Spectroscopic Probes

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within this compound. lehigh.eduscribd.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key absorptions include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl group are observed just below 3000 cm⁻¹.

C=C stretching: The stretching vibration of the allyl's carbon-carbon double bond is typically found around 1645 cm⁻¹.

Si-O-C stretching: A strong absorption band corresponding to the asymmetric stretching of the Si-O-C linkage is expected in the region of 1050-1100 cm⁻¹.

Si-Ph stretching: Vibrations associated with the silicon-phenyl bond can also be observed.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C (allyl) | Stretching | ~1645 |

| Si-O-C | Asymmetric Stretching | 1050 - 1100 |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl groups attached to the silicon atom. process-insights.comnist.gov These aromatic rings give rise to characteristic absorption bands in the ultraviolet region, typically below 300 nm. The position and intensity of these absorptions can be influenced by the substitution on the silicon atom. While the allyl group itself does not have strong absorptions in the near-UV or visible range, its presence can subtly modify the electronic environment of the triphenylsilyl chromophore.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netthermofisher.commalvernpanalytical.com XPS is particularly useful for analyzing the surface of materials coated or modified with this compound.

When this compound is used to modify a surface, XPS can confirm its presence and provide information about its chemical state. phi.comresearchgate.net By irradiating the surface with X-rays, photoelectrons are emitted, and their kinetic energies are measured. malvernpanalytical.com The binding energies of these electrons are characteristic of each element. High-resolution spectra of the Si 2p, C 1s, and O 1s regions can provide information about the chemical bonding environment. For instance, the Si 2p binding energy can help to distinguish between silicon in a silane (B1218182) and silicon in a siloxane network, which might be formed upon hydrolysis and condensation of the this compound on a surface. The analysis has a probing depth of approximately 1-10 nm. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for investigating the properties and reactivity of this compound at the molecular level. ru.nltechnion.ac.ilunits.it These methods can complement experimental findings and provide insights into aspects that are difficult to study experimentally. uc.pt

By employing quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles.

Calculate spectroscopic properties: Predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) to aid in the interpretation of experimental spectra.

Investigate reaction mechanisms: Model the potential energy surfaces of reactions involving this compound to understand the pathways, transition states, and activation energies. This is particularly useful for studying rearrangement reactions or its reactivity with other molecules.

Determine electronic properties: Calculate properties such as the distribution of electron density, molecular orbitals, and electrostatic potential, which provide insights into the molecule's reactivity and intermolecular interactions.

These computational approaches allow for a detailed exploration of the structure-property relationships of this compound and can guide the design of new experiments and applications. technion.ac.il

Density Functional Theory (DFT) for Mechanistic Modeling

Density Functional Theory (DFT) has become a standard tool for investigating the reaction mechanisms involving organosilicon compounds due to its favorable balance of computational cost and accuracy. For this compound, DFT is instrumental in modeling potential reaction pathways, such as thermal or transition-metal-catalyzed isomerization, hydrosilylation, and cycloaddition reactions involving the allyl group.

DFT calculations are employed to locate and characterize the geometries of reactants, intermediates, transition states, and products along a proposed reaction coordinate. Functionals like B3LYP are commonly used, often paired with basis sets such as 6-31G(d,p) or larger, to accurately describe the electronic structure. nih.gov These calculations can elucidate the role of the bulky triphenylsilyl group, which exerts significant steric and electronic effects, influencing the regioselectivity and stereoselectivity of reactions. For instance, in a mechanistic study of a photoinduced hydrosilylation, DFT calculations of the Gibbs free energy were used to support the experimental findings, showing how the substitution on the silane affects reaction efficiency. nih.gov The steric hindrance from phenyl groups can be a critical factor; for example, while triphenylsilane (B1312308) enhances reaction yields in some cases, it can be less efficient than less hindered silanes like diphenylsilane (B1312307) due to sterics. nih.gov

Mechanistic studies on related systems, such as the palladium-catalyzed reactions of gem-difluorocyclopropanes, rely on DFT to map out the catalytic cycle, including steps like oxidative addition and reductive elimination, and to understand the role of ligands in controlling selectivity. researchgate.net Similarly, for this compound, DFT could be used to model the interaction with a metal catalyst, predict the most likely coordination mode of the allyl group (e.g., η² vs. η³), and calculate the activation barriers for subsequent steps.

Table 1: Illustrative DFT-Calculated Activation Energies for a Model Reaction Step This table represents the type of data generated from DFT studies to compare different mechanistic pathways for a hypothetical reaction involving an allylic ether.

| Reaction Pathway | Associated Step | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Reference Method |

|---|---|---|---|

| Pathway A (Uncatalyzed) | Direct 1,3-H Shift | 48.6 | M06-2X/6-31++G(d,p) sioc-journal.cn |

| Pathway B (Catalyzed) | Proton Shift via Intermediate | 7.5 | M06-2X/6-31++G(d,p) sioc-journal.cn |

Molecular Mechanics for Conformational Analysis

Molecular Mechanics (MM) is a computational method that uses classical mechanics and empirically derived force fields to calculate the potential energy of a molecular system as a function of its atomic coordinates. It is particularly well-suited for the conformational analysis of large and flexible molecules like this compound, where quantum mechanical methods would be prohibitively expensive.

The conformational landscape of this compound is complex, defined by rotations around the key single bonds: Ph-Si, Si-O, and O-C. The three phenyl groups attached to the silicon atom are known to adopt a "propeller-like" conformation. Molecular mechanics calculations, using force fields such as MM2 or MM3, can be used to explore the rotational barriers and identify low-energy conformers. acs.orgirb.hr The analysis would focus on the torsional potentials governing the orientation of the triphenylsilyl group relative to the allyloxy moiety. Studies on related triarylsilanes and alkyl-substituted ethers have successfully used MM methods to determine conformational preferences and reproduce experimental data. acs.orgresearchgate.net For instance, a detailed conformational analysis of propionic acid was performed using various force fields to understand its stereochemical characteristics, with the MM3 force field showing excellent agreement with ab initio results. irb.hr

This analysis is critical for understanding how the molecule's shape influences its reactivity. The accessibility of the allyl group's double bond and the ether oxygen's lone pairs is dictated by the molecule's preferred conformation, which in turn affects interactions with catalysts, reagents, and solvents.

Table 3: Illustrative Conformational Energy Data from Molecular Mechanics This table shows representative data from an MM calculation on a flexible molecule, indicating the relative energies of different stable conformations (rotational isomers).

| Conformer | Key Dihedral Angle (Si-O-C-C) | Relative Steric Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |

| 2 | +60° (gauche) | 1.15 | 12.3 |

| 3 | -60° (gauche) | 1.15 | 12.3 |

Gibbs Free Energy Computations in Reaction Pathway Analysis

The Gibbs free energy (G) is a fundamental thermodynamic potential that combines enthalpy (H) and entropy (S) to determine the spontaneity of a chemical process at constant temperature and pressure (ΔG = ΔH - TΔS). libretexts.org A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous one. libretexts.orgstudymind.co.uk In computational chemistry, Gibbs free energy calculations are essential for a complete analysis of a reaction pathway.

For a reaction involving this compound, the process begins with geometry optimization and frequency calculations for all stationary points (reactants, transition states, intermediates, products) using a method like DFT. uni-muenchen.de The frequency calculation yields the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy. These values are combined with the total electronic energy to compute the Gibbs free energy of each species. uni-muenchen.deresearchgate.net

By calculating the ΔG for each step, a complete Gibbs free energy profile for the reaction can be constructed. This profile provides a more accurate picture of the reaction's feasibility under real-world conditions than an electronic energy profile alone, as it accounts for the entropic contributions, which can be significant, especially in reactions where the number of molecules changes. For example, in a theoretical study of allylic ether isomerization, the activation free energy was calculated to determine how the introduction of a catalyst dramatically lowered the reaction barrier, making the process feasible. sioc-journal.cn

Table 4: Example of Thermodynamic Data for a Reaction Step (A → B) This table demonstrates how computed thermodynamic quantities are combined to determine the Gibbs free energy of reaction, which indicates spontaneity.

| Thermodynamic Quantity | Value (kcal/mol) | Source |

|---|---|---|

| Change in Enthalpy (ΔH) | -15.5 | DFT Frequency Calculation |

| Temperature (T) | 298.15 K | Standard Condition |

| Change in Entropy (ΔS) | -0.012 kcal/(mol·K) | DFT Frequency Calculation |

| -TΔS | +3.58 | Calculated from T and ΔS |

| Change in Gibbs Free Energy (ΔG) | -11.92 | ΔH - TΔS |

Future Prospects and Emerging Research Directions in Allyloxy Triphenylsilane Chemistry

Development of Sustainable and Atom-Economical Syntheses

The development of environmentally friendly and efficient methods for constructing chemical compounds is a cornerstone of modern chemistry. In the context of (allyloxy)triphenylsilane and related silyl (B83357) ethers, significant research is being directed towards sustainable and atom-economical synthetic routes. Traditional methods for forming silyl ethers often involve the use of halosilanes, which generate stoichiometric amounts of often undesirable byproducts. researchgate.net In contrast, modern approaches focus on maximizing the incorporation of all reactant atoms into the final product, a concept known as atom economy. researchgate.netsphinxsai.com

One of the most promising atom-economical methods for synthesizing silyl ethers is the dehydrogenative coupling of hydrosilanes and alcohols. researchgate.net This reaction produces only hydrogen gas (H₂) as a byproduct, representing a significant improvement in terms of waste reduction. researchgate.netmdpi.com Catalytic systems, particularly those based on earth-abundant and inexpensive metals like copper, are being explored to facilitate this transformation efficiently. dicp.ac.cn For instance, copper-catalyzed dehydrocoupling polymerization has been successfully employed to produce poly(silyl ether)s with high molecular weights and in good yields. dicp.ac.cn

Another highly atom-economical approach is the hydrosilylation of carbonyl compounds, which involves the addition of a silicon-hydrogen bond across a carbon-oxygen double bond. rsc.org This method is 100% atom-economical as it generates no byproducts. rsc.org Transition metal catalysts, including those based on rhodium, have been shown to be highly effective for the asymmetric hydrosilylation of aldehydes and ketones, leading to the formation of chiral alkoxysilanes. rsc.org Furthermore, metal-free catalytic systems, such as those employing Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are also gaining traction for their ability to promote the hydrosilylation of carbonyl compounds. mdpi.com

The following table summarizes some of the key sustainable and atom-economical methods for the synthesis of silyl ethers:

| Synthetic Method | Catalyst/Reagent | Byproduct | Key Advantages | References |

| Dehydrogenative Coupling | Copper, Rhodium, Iridium | H₂ | High atom economy, clean reaction | dicp.ac.cn, mdpi.com |

| Hydrosilylation of Carbonyls | Rhodium, B(C₆F₅)₃ | None | 100% atom economy | mdpi.com, rsc.org |

| Palladium-catalyzed Si-C activation | Palladium | None | 100% atom economy, broad scope | researchgate.net |

| Organocatalytic Desymmetrization | Imidodiphosphorimidates (IDPi) | None | High enantioselectivity, atom-economical | nih.gov |

Exploration of Novel Catalytic Transformations

The reactivity of the allyl and triphenylsilyl groups in this compound makes it a versatile substrate for a wide range of novel catalytic transformations. Research in this area is focused on developing new catalytic systems and reactions that can selectively modify these functional groups to create complex and valuable molecules.

One area of active investigation is the catalytic asymmetric synthesis of silicon-stereogenic silyl ethers. The development of chiral catalysts that can control the stereochemistry at the silicon atom opens up possibilities for creating new types of chiral materials and biologically active compounds. nih.gov For example, organocatalytic asymmetric synthesis using imidodiphosphorimidate (IDPi) catalysts has been shown to be effective for the desymmetrization of symmetrical bis(methallyl)silanes, yielding enantioenriched silyl ethers. nih.govfrontiersin.org

The allyl group in this compound is also a handle for various catalytic transformations. For instance, B(C₆F₅)₃-catalyzed isomerization of allyl silanes can produce synthetically useful vinyl silane (B1218182) intermediates. acs.org These intermediates can then participate in subsequent cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. acs.org This one-pot, two-step approach provides access to a diverse range of styrene (B11656) derivatives. acs.org

Furthermore, the development of synergistic catalysis, where two distinct catalysts work in concert to activate both the nucleophile and the electrophile, presents exciting opportunities for new reaction development involving allyloxysilanes. rsc.org This strategy can lead to new transformations that are not possible with a single catalyst, improve the efficiency of existing reactions, and enhance stereocontrol. rsc.org

The exploration of novel catalytic transformations involving this compound and related compounds is a rapidly evolving field. The following table highlights some of the emerging catalytic reactions:

| Catalytic Transformation | Catalyst System | Product Type | Significance | References |

| Asymmetric Hydrosilylation | Rhodium/Chiral Ligands | Si-stereogenic alkoxysilanes | Access to novel chiral silicon compounds | rsc.org |

| Isomerization-Hiyama Coupling | B(C₆F₅)₃ / Palladium | Styrene derivatives | One-pot synthesis of functionalized aromatics | acs.org |

| Organocatalytic Desymmetrization | Imidodiphosphorimidates (IDPi) | Enantioenriched silyl ethers | Asymmetric synthesis of Si-stereogenic centers | nih.gov |

| Copper-Catalyzed Cross-Coupling | Copper salts | Allenes, Enynes | Formation of C-C triple and double bonds | mdpi.com |

Advanced Functional Material Design

The unique properties of silicon-containing polymers, such as thermal stability and degradability, make them attractive targets for the design of advanced functional materials. mdpi.com this compound, with its polymerizable allyl group and bulky triphenylsilyl moiety, serves as a valuable building block for creating novel polymers with tailored properties.

Poly(silyl ether)s (PSEs) are a class of silicon-based polymers that are gaining attention due to their potential as degradable and sustainable materials. mdpi.com The Si-O-C bond in the polymer backbone allows for hydrolysis under acidic or basic conditions, making them environmentally friendly. mdpi.com The synthesis of PSEs can be achieved through various methods, including the dehydrogenative cross-coupling of diols with hydrosilanes, which is a highly atom-economical process. mdpi.comdicp.ac.cn By incorporating this compound or similar monomers into the polymerization process, it is possible to introduce specific functionalities and control the properties of the resulting materials.

The allyl group in this compound can be utilized for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer chain. This functionalization can be used to tune the material's properties, such as its solubility, thermal stability, and biocompatibility. For instance, the carbon-carbon double bond of the allyl ether can undergo efficient reactions with thiols or silanes, providing a versatile platform for surface modification and the synthesis of multifunctional materials. mdpi.com

Furthermore, the incorporation of the bulky triphenylsilyl group can influence the physical properties of the resulting polymers, such as their glass transition temperature and mechanical strength. The triphenylsilyl group can also impart desirable optical or electronic properties, making these materials suitable for applications in coatings, electronics, and biomedical devices. ontosight.ai The development of advanced functional materials from this compound is an active area of research with the potential for significant technological impact. nih.govscispace.com

Interdisciplinary Applications in Chemical Science

The versatility of this compound and its derivatives extends beyond traditional polymer and materials science, finding applications in various interdisciplinary fields of chemical science, including chemical biology and medicinal chemistry.

In chemical biology, researchers utilize chemical tools to investigate and manipulate biological systems at the molecular level. ucsf.edustrath.ac.ukutexas.edu The unique reactivity of the allyl and silyl groups in this compound can be exploited to design molecular probes and labels for studying biological processes. For example, the allyl group can serve as a reactive handle for bioconjugation, allowing the attachment of the triphenylsilyl moiety to biomolecules such as proteins or nucleic acids. strath.ac.uk The bulky and lipophilic nature of the triphenylsilyl group can then be used to influence the localization and activity of these biomolecules within a cell.

In medicinal chemistry, the goal is to design and synthesize new therapeutic agents. ucsf.educonstructor.university The incorporation of silicon into drug candidates can sometimes lead to improved metabolic stability and pharmacokinetic properties. The triphenylsilyl group, in particular, can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. While direct therapeutic applications of this compound itself are not established, its use as a synthetic intermediate allows for the construction of more complex molecules with potential biological activity. nih.gov The development of novel catalytic methods for the functionalization of this compound can, therefore, indirectly contribute to the discovery of new drug leads.

The ability to synthesize silicon-stereogenic silyl ethers with high enantiopurity opens up new avenues for exploring the role of silicon chirality in biological recognition. nih.gov Just as carbon stereochemistry is crucial for the activity of many drugs, the spatial arrangement of substituents around a silicon atom could also play a significant role in molecular interactions with biological targets. The development of synthetic methods to access these chiral silicon compounds is a critical first step in exploring their potential in medicinal chemistry. nih.gov

The interdisciplinary applications of this compound chemistry are still in their early stages of exploration. However, the unique combination of reactive functional groups and the presence of a silicon atom make it a promising platform for the development of new tools and molecules for chemical biology and medicinal chemistry research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (allyloxy)triphenylsilane, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are compared: (1) aniline protection/deprotonation and (2) nitro group reduction from nitro-phenol precursors. The latter method yields higher efficiency due to fewer side reactions and simplified purification steps. Key variables include reaction temperature (optimal range: 60–80°C), solvent polarity (polar aprotic solvents enhance nitro reduction), and catalyst selection (e.g., palladium on carbon for hydrogenation). Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

| Synthetic Method | Yield (%) | Key Advantages |

|---|---|---|

| Aniline protection/deprotection | 45–55 | Selective functionalization |

| Nitro group reduction | 70–85 | Higher yield, fewer purification steps |

Q. What characterization techniques are most effective for analyzing the thermal stability of this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) is critical for studying thermal transitions. Use a heating rate of 10°C/min under nitrogen to avoid oxidation. The Kissinger equation () calculates activation energy () from peak temperatures () at varying heating rates (). Complementary thermogravimetric analysis (TGA) quantifies decomposition onset temperatures, with decomposition products (e.g., CO, NOx) identified via FTIR or GC-MS .

Q. What are the key storage and handling precautions for this compound to ensure chemical stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, strong oxidizers (e.g., peroxides), and acids to prevent hydrolysis or undesired silylation. Use explosion-proof refrigeration for bulk storage. Personal protective equipment (PPE) should include nitrile gloves and chemical-resistant aprons. Ventilation systems must meet OSHA standards for vapor control .

Advanced Research Questions

Q. How can kinetic parameters such as activation energy be accurately determined from DSC data for this compound?

- Methodological Answer : Apply the Freeman-Carroll equation () to non-isothermal DSC data, where is conversion degree. This method accounts for variable heating rates () and reaction order (). Plotting vs. at multiple values yields via slope analysis. Validation requires triplicate runs with <5% standard deviation .

Q. What mechanisms underlie the radical-mediated silylation reactions involving this compound, and how do solvent choices impact reaction efficiency?

- Methodological Answer : Benzoyl peroxide initiates radical chain reactions, abstracting hydrogen from the silane to generate silyl radicals. These add to alkenes (e.g., allyl groups) in a regioselective manner. Solvents like pyridine enhance stability of silyl radicals via coordination, while benzene minimizes side reactions. Reaction efficiency correlates with solvent polarity (dielectric constant <15 preferred) and radical scavenger absence .

Q. How should researchers address contradictions in thermal decomposition data when using different kinetic models for this compound?

- Methodological Answer : Discrepancies arise from model-dependent assumptions (e.g., iso-conversional vs. model-fitting methods). Use the Vyazovkin isoconversional approach to compare multiple models (e.g., Friedman, Ozawa). Cross-validate with thermomechanical analysis (TMA) to assess physical degradation modes. For conflicting values, prioritize data from higher heating rates (C/min) to minimize diffusion effects .

Q. What strategies mitigate low yields in photochemical silylation reactions using this compound?

- Methodological Answer : Low yields often result from silyl radical oxidation. Introduce radical traps (e.g., TEMPO) to confirm radical intermediates. Optimize UV wavelength (250–300 nm) and intensity (≥50 mW/cm²) to enhance radical generation. Post-reaction quenching with methanol traps residual radicals, improving isolable product yields by 20–30%. Monitor by ¹H NMR for silane-methanol adducts (δ 3.3–3.7 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.